
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole moiety, which consists of a benzene ring fused to a pyrrole ring. The compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-phenylindole: Shares a similar indole structure but lacks the benzamide group.
N-(1-Methyl-1H-indol-3-yl)methyl derivatives: Similar indole core with different substituents at the nitrogen atom.
Uniqueness
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzamide group enhances its binding affinity to molecular targets, making it a potent inhibitor of tubulin polymerization compared to other indole derivatives .
Propriétés
Numéro CAS |
55875-18-8 |
|---|---|
Formule moléculaire |
C22H18N2O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-(1-methyl-3-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H18N2O/c1-24-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(24)23-22(25)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,25) |
Clé InChI |
FOOBGINUBYBOAI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


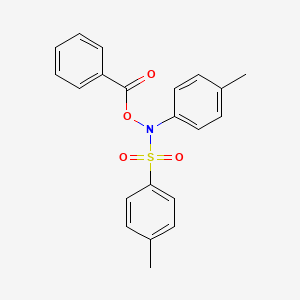
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
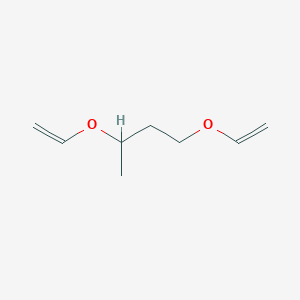
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
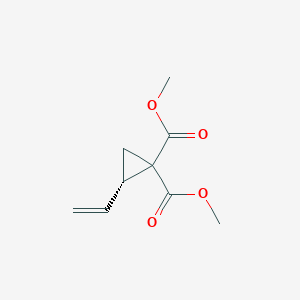

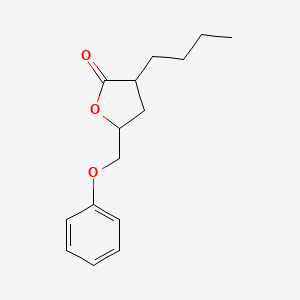

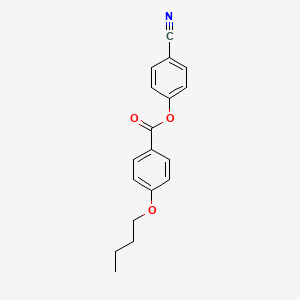
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
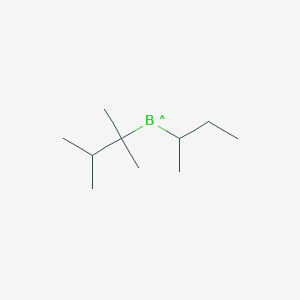
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
